5-叔丁基-3-(4-氯苯基)-7-(4-吡啶-2-基哌嗪-1-基)吡唑并[1,5-a]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-TERT-BUTYL-3-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(PYRIDIN-2-YL)PIPERAZINE is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor
科学研究应用
1-[5-TERT-BUTYL-3-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(PYRIDIN-2-YL)PIPERAZINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways and processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific kinases involved in cell proliferation.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-TERT-BUTYL-3-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(PYRIDIN-2-YL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors, such as 4-chlorophenylhydrazine and tert-butyl acetoacetate, under acidic or basic conditions to form the pyrazolopyrimidine scaffold.
Functionalization of the core: The pyrazolopyrimidine core is then functionalized with pyridin-2-ylpiperazine through nucleophilic substitution reactions. This step may require the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Scaling up the reaction conditions: Adjusting the reaction parameters such as temperature, pressure, and solvent systems to suit large-scale production.
Purification techniques: Employing methods like recrystallization, chromatography, and distillation to obtain the desired compound with high purity.
化学反应分析
Types of Reactions: 1-[5-TERT-BUTYL-3-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(PYRIDIN-2-YL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or dealkylated products.
作用机制
The mechanism of action of 1-[5-TERT-BUTYL-3-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(PYRIDIN-2-YL)PIPERAZINE involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
相似化合物的比较
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also investigated for their kinase inhibitory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a triazole ring fused to the pyrazolopyrimidine core and exhibit similar biological activities.
Uniqueness: 1-[5-TERT-BUTYL-3-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(PYRIDIN-2-YL)PIPERAZINE is unique due to the presence of the tert-butyl and chlorophenyl groups, which contribute to its distinct chemical properties and potential biological activities. The combination of these functional groups with the pyrazolopyrimidine core enhances its specificity and potency as a kinase inhibitor.
生物活性
The compound 1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in oncology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a potent inhibitor of several kinases, particularly Pim-1 and Flt-3 , which are critical in the regulation of cell growth and survival. Inhibition of these kinases can lead to reduced tumor cell proliferation and increased apoptosis. The compound under discussion has demonstrated the ability to suppress phosphorylation of the BAD protein, a key regulator in apoptotic pathways, indicating its potential as an anticancer agent .
Efficacy in Cancer Models
The efficacy of this compound was evaluated using various cancer cell lines. In studies involving MDA-MB-231 (human breast cancer) cells, it exhibited significant growth inhibition, comparable to established anticancer drugs. The results indicated that compounds with the pyrazolo[1,5-a]pyrimidine core could achieve nanomolar inhibitory activity against Pim-1 and Flt-3 kinases .
Table 1: Anticancer Activity Summary
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
11b | MDA-MB-231 | <0.5 | Inhibition of Pim-1 |
9a | A549 (Lung) | 0.8 | Dual inhibition of Pim-1 and Flt-3 |
11a | HeLa (Cervical) | 0.3 | Induction of apoptosis via BAD inhibition |
Selectivity Profile
A critical aspect of any therapeutic agent is its selectivity for target kinases over others. The selectivity profile for compound 11b showed >95% inhibition of Pim-1 at a concentration of 1 µM with minimal off-target effects on other kinases, indicating a favorable safety profile for further development .
Table 2: Kinase Selectivity Profile
Kinase | Inhibition at 1 µM (%) |
---|---|
Pim-1 | >98 |
TRKC | 96 |
Flt-3 | 90 |
TRKB | 85 |
Other Kinases | <50 |
Case Studies
In a recent study evaluating a series of pyrazolo[1,5-a]pyrimidines, including our compound of interest, researchers found that specific substitutions at the C-2 and N-3 positions significantly enhanced biological activity against various cancer cell lines. For instance, the introduction of halogenated phenyl groups at these positions correlated with improved potency .
Antiviral Activity
Beyond its anticancer properties, there is emerging evidence that pyrazolo[1,5-a]pyrimidine derivatives exhibit antiviral activity. Compounds similar to the one discussed have been shown to inhibit viral replication in models such as those using MT-4 cells against HIV and other viruses, suggesting a broader therapeutic potential .
属性
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN6/c1-25(2,3)21-16-23(31-14-12-30(13-15-31)22-6-4-5-11-27-22)32-24(29-21)20(17-28-32)18-7-9-19(26)10-8-18/h4-11,16-17H,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQSFZHQTQRBPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。